molecular formula C23H22N2O3S B2922887 Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 332050-72-3

Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2922887
CAS No.: 332050-72-3
M. Wt: 406.5
InChI Key: VINCEJXQBCVCHW-UHFFFAOYSA-N
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Description

Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a tetrahydropyridinone derivative characterized by a sulfanylacetate ester moiety and a 4-ethylphenyl substituent at the 4-position of the pyridinone ring. Its synthesis and crystallographic analysis often employ tools like SHELXL for refinement and ORTEP-III for graphical representation .

Properties

IUPAC Name

benzyl 2-[[5-cyano-4-(4-ethylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-2-16-8-10-18(11-9-16)19-12-21(26)25-23(20(19)13-24)29-15-22(27)28-14-17-6-4-3-5-7-17/h3-11,19H,2,12,14-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINCEJXQBCVCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity based on current research findings and data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H20N2O4S
  • Molecular Weight : 408.47 g/mol
  • IUPAC Name : Benzyl 2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
  • SMILES Notation : Cc1ccc(C(CC(N2)=O)C(C#N)=C2SCC(OCc2ccccc2)=O)cc1

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related tetrahydropyridine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in certain tumor cells, making it a candidate for further investigation in cancer therapy . The IC50 values observed in these studies indicate a concentration-dependent effect on cell viability.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

StudyObjectiveFindings
Umesha et al. (2009)Evaluate antioxidant propertiesThe compound exhibited significant DPPH radical scavenging activity.
Chen et al. (2018)Investigate cytotoxic effectsShowed concentration-dependent cytotoxicity against various cancer cell lines.
Acar et al. (2017)Assess antimicrobial activityDemonstrated effective inhibition against several pathogenic bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core tetrahydropyridinone scaffold with several analogs, differing primarily in substituents at the 4-position of the pyridinone ring and the ester/amide functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (4-position) Functional Group CAS Number Molecular Formula Molar Mass (g/mol) Predicted Properties
Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate (Target) 4-ethylphenyl Benzyl ester - C₂₃H₂₁N₂O₃S 405.49 Data not available in evidence
2-{[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide 3-methoxyphenyl Acetamide 342594-57-4 C₁₅H₁₅N₃O₃S 317.36 Density: 1.37 g/cm³; pKa: 11.22
Benzyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate 4-fluorophenyl Benzyl ester 336181-12-5 C₂₇H₁₉FN₂O₂S 454.52 -
Methyl {[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate 4-methoxyphenyl Methyl ester 314764-25-5 C₂₂H₁₉N₂O₃S 403.46 -
2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(thiazol-2-yl)acetamide 4-methylphenyl Thiazolyl acetamide 375835-43-1 C₁₉H₁₇N₅O₂S₂ 427.50 -

Key Findings

Substituent Effects on Physicochemical Properties :

  • The 4-ethylphenyl group in the target compound likely enhances lipophilicity compared to analogs with smaller substituents (e.g., 4-fluorophenyl in or 4-methylphenyl in ). This could influence membrane permeability and bioavailability.
  • The 3-methoxyphenyl analog exhibits a higher predicted pKa (11.22), suggesting increased basicity compared to the target compound, which may affect solubility and binding interactions.

The acetamide derivative () has a significantly lower molar mass (317.36 g/mol) and higher density (1.37 g/cm³), which may correlate with crystallinity and packing efficiency in solid-state structures.

Electronic and Steric Influences: The 4-fluorophenyl group in introduces electron-withdrawing effects, which could modulate the electron density of the pyridinone ring and alter reactivity or binding to biological targets.

Q & A

Q. How is the compound’s potential as a biochemical probe evaluated?

  • Methodological Answer : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Molecular docking (AutoDock Vina) identifies binding poses. Validate with IC₅₀ assays and selectivity profiling against related targets .

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